molecular formula C6H5N3S B1619364 Isothiazolo[3,4-b]pyridin-3-amine CAS No. 42242-06-8

Isothiazolo[3,4-b]pyridin-3-amine

Cat. No.: B1619364
CAS No.: 42242-06-8
M. Wt: 151.19 g/mol
InChI Key: CWHHXMGQVKAHRX-UHFFFAOYSA-N
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Description

Isothiazolo[3,4-b]pyridin-3-amine is a heteroaromatic compound that belongs to the class of isothiazolopyridines.

Biochemical Analysis

Biochemical Properties

Isothiazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin G-associated kinase (GAK). This kinase is involved in various cellular processes, including clathrin-mediated endocytosis and protein trafficking within the trans-Golgi network . The compound interacts with GAK by binding to its active site, thereby inhibiting its activity. This interaction has been shown to have potential antiviral effects, particularly against the hepatitis C virus .

Cellular Effects

This compound influences various cellular processes, including cell proliferation, differentiation, and signaling pathways. The compound has been observed to affect cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like GAK. By binding to the active site of GAK, the compound inhibits its kinase activity, leading to downstream effects on cellular processes . This inhibition can result in the disruption of clathrin-mediated endocytosis and protein trafficking, ultimately affecting cell function and viability. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GAK activity, leading to prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAK activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.

Preparation Methods

The synthesis of Isothiazolo[3,4-b]pyridin-3-amine typically involves a multi-step process starting from 2-aminonicotinonitrile. The key steps include:

Chemical Reactions Analysis

Isothiazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Isothiazolo[3,4-b]pyridin-3-amine can be compared with other isothiazolopyridine derivatives, such as:

  • Isothiazolo[4,3-b]pyridine
  • Isothiazolo[5,4-b]pyridine
  • 3-Methylisothiazolo[5,4-c]pyridine

These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, Isothiazolo[4,3-b]pyridine has been explored as a GAK inhibitor but with different efficacy and binding characteristics .

Properties

IUPAC Name

[1,2]thiazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHHXMGQVKAHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195080
Record name Isothiazolo(3,4-b)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-06-8
Record name Isothiazolo[3,4-b]pyridin-3-amine
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Record name Isothiazolo(3,4-b)pyridin-3-amine
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Record name 42242-06-8
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Record name Isothiazolo(3,4-b)pyridin-3-amine
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Record name Isothiazolo(3,4-b)pyridin-3-amine
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-cyanopyridine (1.00 g, 8.40 mmol) in pyridine (8 mL) and TEA (0.8 mL) in a sealed tube, H2S gas was bubbled through for 5 min. It was then stirred at room temperature for 20 h. The mixture was concentrated in vacuo to dryness. The residue was dissolved in MeOH (10 mL). To the solution, aq. H2O2 (30%, 3 mL) was added. The mixture was then stirred at room temperature for 5 h, during which time, solids precipitated out. The solids were collected by filtration, dried on vacuum to give isothiazolo[3,4-b]pyridin-3-amine (860 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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